molecular formula C10H18O3 B13676446 [4-(hydroxymethyl)cyclohexyl]methyl Acetate

[4-(hydroxymethyl)cyclohexyl]methyl Acetate

Cat. No.: B13676446
M. Wt: 186.25 g/mol
InChI Key: TUCQZIYCSGJNMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Hydroxymethyl)cyclohexyl]methyl Acetate: is an organic compound with a unique structure that combines a cyclohexane ring with a hydroxymethyl group and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Hydroxymethyl)cyclohexyl]methyl Acetate typically involves the esterification of [4-(Hydroxymethyl)cyclohexyl]methanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve high yields.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(Hydroxymethyl)cyclohexyl]methyl Acetate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted cyclohexyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, [4-(Hydroxymethyl)cyclohexyl]methyl Acetate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme-catalyzed reactions and metabolic pathways. Its structural similarity to natural substrates makes it a useful tool in enzymology.

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmacologically active compounds.

Industry: Industrially, the compound is used in the production of fragrances, flavors, and other specialty chemicals. Its ability to undergo various chemical transformations makes it versatile for different applications.

Mechanism of Action

The mechanism of action of [4-(Hydroxymethyl)cyclohexyl]methyl Acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors or enzymes, modulating biological processes.

Comparison with Similar Compounds

    Methylcyclohexane: A saturated hydrocarbon with a similar cyclohexane ring structure.

    Cyclohexylmethanol: A compound with a hydroxymethyl group attached to a cyclohexane ring.

    Cyclohexyl Acetate: An ester with a cyclohexane ring and an acetate group.

Uniqueness: [4-(Hydroxymethyl)cyclohexyl]methyl Acetate is unique due to its combination of a hydroxymethyl group and an acetate ester on a cyclohexane ring

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

[4-(hydroxymethyl)cyclohexyl]methyl acetate

InChI

InChI=1S/C10H18O3/c1-8(12)13-7-10-4-2-9(6-11)3-5-10/h9-11H,2-7H2,1H3

InChI Key

TUCQZIYCSGJNMZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1CCC(CC1)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.